![molecular formula C14H13ClN2O3 B2686770 N-[4-[(2-Chloroacetyl)amino]-2-methylphenyl]furan-2-carboxamide CAS No. 2411218-71-6](/img/structure/B2686770.png)
N-[4-[(2-Chloroacetyl)amino]-2-methylphenyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(2-Chloroacetyl)amino]-2-methylphenyl]furan-2-carboxamide, commonly known as CAF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CAF is a furan derivative that has been extensively studied for its biological properties and pharmacological effects.
Applications De Recherche Scientifique
CAF has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, CAF has been shown to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, CAF has been shown to have insecticidal and herbicidal properties. In environmental science, CAF has been studied for its potential use as a water treatment agent.
Mécanisme D'action
The mechanism of action of CAF is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. CAF has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. CAF has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of DNA, RNA, and proteins, which can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
CAF has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that CAF can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CAF has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. In vivo studies have shown that CAF can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CAF has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, CAF also has some limitations, including its low solubility in water and its potential to interact with other compounds in the body, which can lead to unpredictable results.
Orientations Futures
There are several future directions for the study of CAF. One direction is the development of new derivatives of CAF with improved pharmacological properties. Another direction is the study of the potential use of CAF in the treatment of other diseases, such as multiple sclerosis and epilepsy. Additionally, the use of CAF as a water treatment agent and as an insecticide and herbicide in agriculture warrants further investigation.
Méthodes De Synthèse
CAF can be synthesized using a multistep process that involves the reaction of 2-chloroacetyl chloride with 2-methylphenylamine, followed by the reaction of the resulting product with furan-2-carboxylic acid. The final product is obtained after purification and isolation using various techniques such as recrystallization and chromatography.
Propriétés
IUPAC Name |
N-[4-[(2-chloroacetyl)amino]-2-methylphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-9-7-10(16-13(18)8-15)4-5-11(9)17-14(19)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOQQZDDKLKEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCl)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate](/img/structure/B2686687.png)
![Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate](/img/structure/B2686689.png)
![Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate](/img/structure/B2686690.png)
![4-nitro-N-[3-[(4-nitrobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2686691.png)
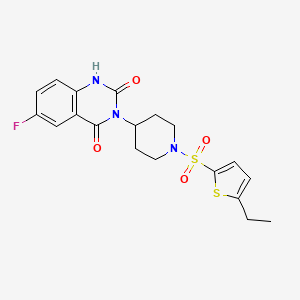
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide](/img/structure/B2686693.png)
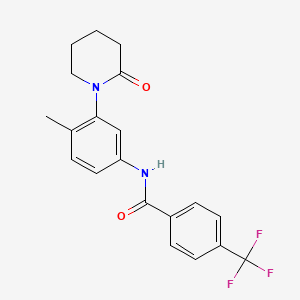
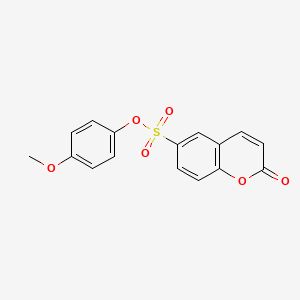
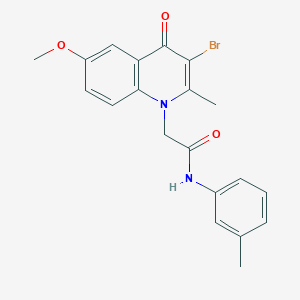
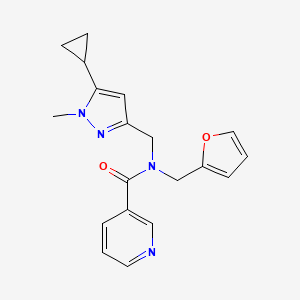
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2686703.png)
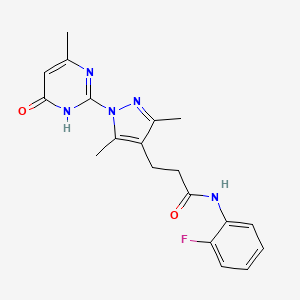
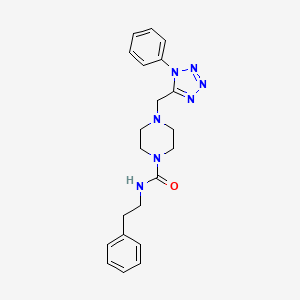
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2686709.png)